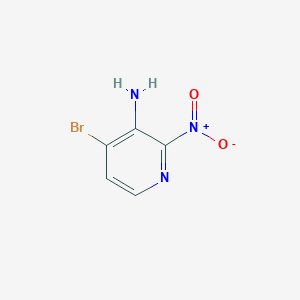

4-Bromo-2-nitropyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-nitropyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O2/c6-3-1-2-8-5(4(3)7)9(10)11/h1-2H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDDSQWYJJNCGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305317-30-9 | |

| Record name | 4-Bromo-2-nitropyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2-nitropyridin-3-amine: Properties, Synthesis, and Applications

Introduction: A Versatile Heterocyclic Building Block

In the landscape of medicinal chemistry and drug development, highly functionalized heterocyclic compounds are indispensable tools. Among these, substituted pyridines represent a foundational scaffold, present in a significant portion of FDA-approved pharmaceuticals.[1] 4-Bromo-2-nitropyridin-3-amine, a molecule featuring a strategic arrangement of amino, bromo, and nitro groups, stands out as a particularly valuable and versatile building block.

This guide provides a comprehensive technical overview of the core physical properties, synthesis, and characterization of this compound (CAS No. 84487-10-5). It is designed for researchers, medicinal chemists, and drug development professionals who seek to leverage this compound's unique reactivity in the synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutics like kinase inhibitors.[2][3] The strategic placement of its functional groups offers multiple reaction sites, enabling a modular approach to building libraries of bioactive compounds.

Compound Identification and Core Properties

The nomenclature for this compound can be ambiguous across various suppliers and databases. For clarity, this guide will use the IUPAC name, 4-bromo-3-nitropyridin-2-amine , while acknowledging its common synonyms. It is crucial to confirm the identity using the CAS number.

| Identifier | Value | Source |

| IUPAC Name | 4-bromo-3-nitropyridin-2-amine | [4][5] |

| Synonyms | 2-Amino-4-bromo-3-nitropyridine, this compound | [4] |

| CAS Number | 84487-10-5 | [4][5] |

| Molecular Formula | C₅H₄BrN₃O₂ | [4][5] |

| Molecular Weight | 218.01 g/mol | [4][5] |

| MDL Number | MFCD15143358 | [4] |

Physical and Chemical Properties

Experimental data for several physical properties of 4-bromo-3-nitropyridin-2-amine are not widely reported in peer-reviewed literature. The following table consolidates available vendor data and computationally predicted values to provide a comprehensive profile.

| Property | Value | Source & Notes |

| Appearance | Yellow solid | [4] |

| Melting Point | 199-202 °C | [6] (Caution: Source lists the compound as a "liquid," which is inconsistent. This value requires verification.) |

| Boiling Point | 309.1 ± 37.0 °C | [4] (Predicted) |

| Density | 1.929 ± 0.06 g/cm³ | [4] (Predicted) |

| pKa | 1.31 ± 0.47 | [4] (Predicted). This value suggests the pyridinic nitrogen is weakly basic due to the strong electron-withdrawing effects of the nitro and bromo groups. |

| Solubility | No experimental data available. Expected to be soluble in polar organic solvents like DMSO, DMF, and moderately soluble in alcohols like ethanol. Sparingly soluble in water. | |

| Storage | 2-8°C, under inert atmosphere, keep in a dark place. | [4] |

Synthesis and Purification

Experimental Protocol: Synthesis via Mixed-Acid Nitration

Causality: The use of a mixed acid nitrating agent (concentrated nitric and sulfuric acid) is essential. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the pyridine ring and achieve nitration. The reaction is performed at low temperatures to control the exothermic reaction and to maximize regioselectivity, favoring nitration at the C3 position, which is ortho to the activating amino group.

References

A Technical Guide to 4-Bromo-2-nitropyridin-3-amine: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Significance of Substituted Pyridines

Pyridines are a cornerstone class of N-heterocycles in modern medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs.[1] The strategic functionalization of the pyridine ring with substituents like nitro groups, halogens, and amines allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Specifically, nitropyridines are versatile precursors for a wide range of bioactive compounds, including those with antitumor, antiviral, and anti-neurodegenerative properties.[1] The presence of a nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the pyridine ring, making these compounds valuable intermediates in organic synthesis.[2]

4-Bromo-2-nitropyridin-3-amine, with its unique arrangement of a bromo, a nitro, and an amino group, presents a trifecta of reactive sites, making it a highly versatile scaffold for the synthesis of complex molecular architectures.

Physicochemical Properties

While experimental data for this compound is scarce, its properties can be predicted based on its structure and data from closely related isomers.

| Property | Value (Predicted or Inferred) | Source |

| Molecular Formula | C₅H₄BrN₃O₂ | [3][4] |

| Molecular Weight | 218.01 g/mol | [5][6] |

| Appearance | Likely a yellow solid | [5] |

| XLogP3 (Predicted) | 1.6 | [4] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 4 | [6] |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [5][7] |

Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway

The synthesis can be conceptualized as a multi-step process starting from a suitable aminopyridine precursor. The following diagram illustrates a logical workflow.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Adapted)

Caution: These reactions should be performed by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Step 1: Bromination of 3-Aminopyridine

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 3-aminopyridine in glacial acetic acid.

-

Reagent Addition: Cool the solution to below 20°C using an ice bath. Slowly add a solution of bromine in acetic acid dropwise with vigorous stirring. The temperature should be carefully monitored and maintained.

-

Reaction Progression: After the addition is complete, allow the mixture to stir for an additional hour. The product, 3-amino-4-bromopyridine hydrobromide, may precipitate.

-

Workup and Isolation: Dilute the reaction mixture with water to dissolve the hydrobromide salt. Neutralize the solution with a base (e.g., 40% NaOH solution) with cooling to precipitate the free base. Collect the solid by filtration, wash with water until the washings are neutral, and dry under vacuum.

-

Causality: The amino group is an activating group that directs electrophiles to the ortho and para positions. In 3-aminopyridine, the 2, 4, and 6 positions are activated. Bromination is directed to the 4-position due to a combination of electronic and steric factors.

Step 2: Nitration of 3-Amino-4-bromopyridine

-

Reaction Setup: In a three-necked flask, add concentrated sulfuric acid and cool to 0°C in an ice bath.

-

Substrate Addition: Slowly and portion-wise, add the 3-amino-4-bromopyridine from the previous step, ensuring the temperature remains below 5°C.

-

Nitrating Agent Addition: Prepare a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid). Add this nitrating mixture dropwise to the reaction flask, maintaining the temperature at 0°C.

-

Controlled Reaction: After the addition, continue stirring at 0°C for one hour, then allow the reaction to slowly warm to room temperature and stir for another hour. A final gentle heating at 50-60°C for one hour may be required to drive the reaction to completion.[10]

-

Quenching and Isolation: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring to precipitate the crude product.

-

Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol.

-

Causality and Regioselectivity: The nitration of substituted pyridines is challenging due to the ring's electron-deficient nature.[9] The strong acidic conditions protonate the pyridine nitrogen, further deactivating the ring. However, the amino group, even when protonated, can still direct the incoming electrophile (the nitronium ion, NO₂⁺). The precise positioning of the nitro group is highly dependent on the reaction conditions, particularly temperature. Low temperatures generally favor nitration at the position ortho to the amino group.[11]

Chemical Reactivity and Synthetic Utility

The structure of this compound offers multiple avenues for further chemical transformations, making it a valuable synthetic intermediate.

Caption: Key reaction pathways for this compound.

-

Suzuki and other Cross-Coupling Reactions: The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. This is a powerful method for building molecular complexity.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, potentially allowing for the displacement of the bromo group by various nucleophiles such as amines, alcohols, or thiols.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard conditions (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation). This transformation yields a diaminopyridine derivative, a common scaffold in medicinal chemistry.

-

Modification of the Amino Group: The existing amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, providing further opportunities for structural diversification.

Applications in Drug Discovery

Substituted pyridines are privileged structures in drug design.[1] While specific applications of this compound are not extensively documented, its potential is evident from the utility of related compounds.

-

Kinase Inhibitors: The aminopyridine scaffold is a well-known hinge-binding motif in many kinase inhibitors. The functional groups on this compound allow for the elaboration of structures that can target the ATP-binding site of various kinases.

-

Dopamine Transporter Inhibitors: Simple substituted pyridines have been identified as potent dopamine transporter (DAT) inhibitors, which have therapeutic potential in conditions like Parkinson's disease and depression.[12] The structural features of the target compound make it an interesting starting point for the design of novel DAT inhibitors.

-

General Heterocyclic Synthesis: As a versatile building block, this compound can serve as a precursor for the synthesis of more complex heterocyclic systems, such as fused pyridines, which are often found in biologically active molecules.[1][13]

Safety and Handling

As with all nitroaromatic and halogenated compounds, this compound should be handled with care. Based on data for the isomeric 2-amino-4-bromo-3-nitropyridine, the following hazards should be considered:

-

Signal Word: Warning[7]

-

Hazard Statements:

-

Precautionary Statements:

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a promising but under-documented chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its strategically placed functional groups offer a wealth of possibilities for chemical modification, enabling the rapid generation of diverse compound libraries for drug discovery programs. The synthetic routes and reactivity patterns outlined in this guide, based on established chemical principles and data from closely related compounds, provide a solid foundation for researchers to explore the utility of this versatile molecule.

References

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C5H4BrN3O2 | CID 91647449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C5H4BrN3O2) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. 2-Amino-4-bromo-3-nitropyridine | C5H4BrN3O2 | CID 13040391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-4-bromo-3-nitropyridine | 84487-10-5 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

A Technical Guide to 4-Bromo-2-nitropyridin-3-amine: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: This guide provides an in-depth technical overview of 4-Bromo-2-nitropyridin-3-amine, a highly functionalized heterocyclic compound. While its isomers are well-documented, this molecule presents unique opportunities as a versatile building block in medicinal chemistry and drug development. We will explore its core physicochemical properties, propose a logical synthetic pathway grounded in established reaction mechanisms, and detail its potential downstream applications, particularly in the synthesis of complex scaffolds for targeted therapeutics. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage novel pyridine intermediates for creating next-generation pharmaceuticals.

Section 1: Core Molecular Profile

This compound is a substituted pyridine derivative whose strategic arrangement of a bromo, a nitro, and an amino group offers a trifecta of reactive sites. This trifunctionality is the cornerstone of its utility, allowing for sequential and regioselective modifications.

Nomenclature and Identifiers

-

IUPAC Name: this compound

-

CAS Number: 1016983-05-9 (Note: This CAS may vary; always verify with the supplier)

-

PubChem CID: 91647449[1]

Physicochemical Properties

The following table summarizes the key computed and experimental properties of the compound. Understanding these parameters is crucial for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value | Source(s) |

| Molecular Weight | 218.01 g/mol | [3][4] |

| Monoisotopic Mass | 216.94869 Da | [2][3] |

| Appearance | Expected to be a yellow or orange solid | [5] (Isomer Data) |

| XLogP3-AA (Predicted) | 1.6 | [2][3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Topological Polar Surface Area | 84.7 Ų | [3] |

| Storage Conditions | 2-8°C, under inert atmosphere, protect from light | [5] (Isomer Data) |

Section 2: The Strategic Importance in Medicinal Chemistry

Substituted pyridines are a cornerstone of modern pharmaceuticals, present in a vast number of FDA-approved drugs.[6] The specific substitution pattern of this compound makes it a particularly valuable, albeit less common, intermediate compared to its isomers.

Functional Group Analysis

The true power of this molecule lies in the distinct reactivity of its three functional groups:

-

The Bromo Group (C4): This is an excellent handle for introducing molecular diversity. It is primed for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions, allowing for the attachment of aryl, heteroaryl, or complex amine side chains.[7]

-

The Nitro Group (C2): The strongly electron-withdrawing nitro group serves two purposes. First, it activates the pyridine ring for certain nucleophilic aromatic substitution reactions. Second, and more importantly, it is readily reduced to a primary amine. This transformation is a gateway to creating a diaminopyridine scaffold, a key component for building fused heterocyclic systems like imidazopyridines.[7]

-

The Amino Group (C3): The primary amine at the 3-position can act as a nucleophile or as a directing group. It is a key participant in cyclization reactions to form fused rings and can be functionalized to modulate the compound's solubility and biological activity.

This orthogonal reactivity allows a chemist to selectively address one functional group while leaving the others intact, enabling the controlled and systematic construction of complex target molecules.

Section 3: Synthesis and Mechanistic Insights

While direct, peer-reviewed synthetic procedures for this compound are not as prevalent as for its isomers, a plausible and efficient route can be designed based on fundamental principles of aromatic chemistry.

Proposed Synthetic Pathway: Electrophilic Nitration

The most logical approach is the regioselective nitration of a suitable precursor, 3-Amino-4-bromopyridine . The reaction proceeds by treating the starting material with a mixed acid solution (sulfuric and nitric acid) under carefully controlled temperature conditions.

Mechanistic Rationale and Regioselectivity

The outcome of an electrophilic aromatic substitution on a substituted pyridine ring is dictated by the electronic effects of the existing substituents.

-

Amino Group (-NH₂): A powerful activating group and ortho-, para-director.

-

Bromo Group (-Br): A deactivating group, yet it directs incoming electrophiles to the ortho- and para-positions.

-

Pyridine Nitrogen: Strongly deactivating, especially under acidic conditions where it is protonated.

In the precursor, 3-Amino-4-bromopyridine, the amino group at C3 strongly directs incoming electrophiles to the C2 (ortho) and C4 (para) positions. Since the C4 position is already occupied by the bromo group, the nitronium ion (NO₂⁺) is overwhelmingly directed to the C2 position. The deactivating nature of the pyridine nitrogen and the bromine atom are overcome by the potent activating effect of the amino group, making this transformation feasible.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Adapted from Similar Nitrations)

This protocol is adapted from established procedures for the nitration of substituted aminopyridines and represents a plausible and robust method.[8][9]

Materials:

-

3-Amino-4-bromopyridine

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Crushed Ice & Distilled Water

-

Sodium Bicarbonate (or other suitable base) solution

-

Three-necked round-bottom flask, thermometer, dropping funnel, magnetic stirrer

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a stirrer and thermometer, carefully add concentrated sulfuric acid. Cool the flask to 0°C using an ice-salt bath.

-

Substrate Addition: Slowly and portion-wise, add 3-Amino-4-bromopyridine to the stirred sulfuric acid. Ensure the internal temperature is maintained below 5°C throughout the addition.

-

Nitration: In a separate, pre-cooled dropping funnel, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid. Add this mixture dropwise to the reaction flask over 30-60 minutes, ensuring the temperature never exceeds 5°C. High temperatures risk the formation of unwanted isomers and byproducts.

-

Reaction Monitoring: After the addition is complete, stir the mixture at low temperature for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, carefully pour the acidic mixture onto a large volume of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.

-

Isolation and Purification: Neutralize the slurry carefully with a base like sodium bicarbonate solution until the pH is approximately 7-8. Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid and salts. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final, pure compound.[7]

Section 4: Reactivity and Downstream Applications

The synthetic value of this compound is realized in its subsequent transformations, which open doors to a wide array of complex heterocyclic systems.

Caption: Key reaction pathways starting from this compound.

Reduction of the Nitro Group

The conversion of the 2-nitro group to a 2-amino group is arguably the most critical transformation. This is typically achieved with high yield using standard reducing agents like iron powder in acidic medium, tin(II) chloride, or catalytic hydrogenation (H₂/Pd-C). The resulting 4-Bromo-pyridine-2,3-diamine is a perfect precursor for building fused five-membered rings. For instance, reaction with an aldehyde or carboxylic acid derivative leads to the formation of the imidazo[4,5-c]pyridine scaffold, a core structure in many kinase inhibitors.[7]

Palladium-Catalyzed Cross-Coupling

The bromine at C4 is a versatile handle for Suzuki and Buchwald-Hartwig reactions.

-

Suzuki-Miyaura Coupling: Reacting the molecule with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base allows for the creation of a new C-C bond, attaching diverse aromatic systems at the 4-position.

-

Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond, coupling various primary or secondary amines to the C4 position. This is a powerful tool for installing functionalities that can interact with specific biological targets.

Section 5: Case Study: Conceptual Design of Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[7] Many kinase inhibitors are designed to bind to the ATP-binding site of the enzyme. The imidazo[4,5-c]pyridine core, accessible from this compound, is an excellent scaffold for this purpose.

Caption: A hypothetical inhibitor targeting the RAF kinase in the MAPK signaling pathway.

A synthetic strategy could involve:

-

Synthesis: Prepare this compound as described.

-

Coupling: Attach a desired aryl group (e.g., a substituted phenyl ring) at the C4 position via a Suzuki reaction.

-

Reduction: Reduce the nitro group to an amine.

-

Cyclization: React the resulting diamine with a suitable reagent to form the imidazole ring, yielding a core scaffold that can be further elaborated to optimize binding and selectivity.

Section 6: Safety, Handling, and Storage

This compound and its isomers are classified as hazardous substances and must be handled with appropriate care in a well-ventilated fume hood.[10][11]

| Hazard Class | Statement |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Irritation | Causes skin irritation. |

| Eye Irritation | Causes serious eye irritation. |

| Respiratory | May cause respiratory irritation. |

Personal Protective Equipment (PPE):

-

Eyes: Wear chemical safety goggles or a face shield.

-

Skin: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.

-

Respiratory: Use only in a well-ventilated area or with a NIOSH-approved respirator if dust or aerosols are generated.

Storage: Store in a tightly sealed container in a cool, dry, dark place (2-8°C) under an inert atmosphere to prevent degradation.

Section 7: Conclusion

This compound represents a potent and versatile chemical intermediate for advanced organic synthesis. Its unique arrangement of three distinct functional groups provides a platform for orthogonal chemistry, enabling the construction of complex, fused heterocyclic systems relevant to drug discovery. While less common than its isomers, its potential for creating novel molecular architectures makes it a valuable tool for medicinal chemists aiming to explore new chemical space, particularly in the design of kinase inhibitors and other targeted therapeutics.

References

- 1. This compound | C5H4BrN3O2 | CID 91647449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C5H4BrN3O2) [pubchemlite.lcsb.uni.lu]

- 3. 2-Amino-4-bromo-3-nitropyridine | C5H4BrN3O2 | CID 13040391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-3-nitropyridine-4-amine | C5H4BrN3O2 | CID 13040400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

4-Bromo-2-nitropyridin-3-amine structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-2-nitropyridin-3-amine

This guide provides a comprehensive framework for the structural elucidation of this compound, a critical building block in medicinal chemistry and materials science. For researchers and drug development professionals, unambiguous confirmation of this molecule's substitution pattern is paramount, as isomeric impurities can lead to divergent reaction pathways and biological activities. This document moves beyond a simple listing of techniques to detail the causality behind experimental choices, establishing a self-validating system for structural verification rooted in authoritative analytical principles.

Foundational Compound Identity

The initial step in any structural analysis is to gather all available data on the target compound. This compound is a substituted pyridine derivative whose identity is predicated on the precise arrangement of its three functional groups.

Table 1: Core Properties of this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 10542-45-7 | - |

| Molecular Formula | C₅H₄BrN₃O₂ | PubChem[1][2] |

| Molecular Weight | 218.01 g/mol | PubChem[3] |

| Appearance | Yellow Solid | BenchChem[4] |

| Storage Conditions | 2-8°C, under inert atmosphere | Sigma-Aldrich[5] |

The existence of multiple isomers, such as 2-bromo-3-nitropyridin-4-amine and 5-bromo-3-nitropyridin-2-amine, makes a multi-technique approach to elucidation not just advisable, but essential.[6][7] Each analytical step described below is designed to progressively eliminate ambiguity and converge on a single, validated structure.

The Elucidation Workflow: A Multi-Pronged Approach

Caption: Logical workflow for the structural elucidation of this compound.

Mass Spectrometry: Confirming Molecular Weight and Elemental Composition

Expertise & Causality: Mass spectrometry (MS) is the first line of inquiry. Its primary purpose is to confirm the molecular weight and, crucially, to verify the presence of bromine through its distinctive isotopic pattern. This experiment validates that the sample's mass corresponds to the expected molecular formula.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent like acetonitrile or methanol.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

-

Chromatography (for sample introduction):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to promote ionization.[8]

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Range: m/z 100-500.

-

Trustworthiness & Expected Data: The resulting spectrum provides a self-validating data set.

Table 2: Predicted Mass Spectrometry Data for C₅H₄BrN₃O₂

| Ion | Calculated m/z ([M+H]⁺) | Key Feature |

| ⁷⁹Br Isotope | 217.9559 | - |

| ⁸¹Br Isotope | 219.9539 | - |

| Isotopic Pattern | Two peaks of ~1:1 intensity ratio, separated by 2 Da | Confirms the presence of one bromine atom. |

The observation of this characteristic doublet is a non-negotiable checkpoint. Its absence would immediately invalidate the proposed structure. PubChem's predicted collision cross-section data can further aid in identification if ion mobility spectrometry is available.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

Expertise & Causality: While MS confirms the formula, NMR spectroscopy elucidates the atomic connectivity, distinguishing between isomers. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to definitively place the substituents on the pyridine ring.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to slow the exchange of amine protons, making them more easily observable.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.[8]

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

COSY: Identify proton-proton couplings.

-

HSQC: Correlate protons to their directly attached carbons.

-

HMBC: Identify long-range (2-3 bond) proton-carbon correlations. This is the key experiment for placing substituents.

-

Trustworthiness & Expected Data: The combination of these experiments provides an intricate and verifiable map of the molecule.

¹H NMR Interpretation: The pyridine ring of this compound contains two adjacent protons.

-

H5 and H6: These protons will appear as two distinct signals in the aromatic region (~7.0-8.5 ppm). They will be coupled to each other, appearing as doublets (J ≈ 5-8 Hz).

-

-NH₂ Protons: The amine protons will likely appear as a broad singlet (~5.0-6.0 ppm, but can vary) due to quadrupole broadening and exchange.

¹³C NMR Interpretation: Due to the molecule's asymmetry, five distinct signals are expected in the carbon spectrum, corresponding to the five carbon atoms of the pyridine ring.

2D NMR: The Definitive Connectivity Map The true power of NMR lies in 2D correlation experiments, which are essential to differentiate the target compound from its isomers. The HMBC spectrum is the most critical.

Caption: Key expected HMBC correlations for unambiguous structure confirmation.

-

H5 Proton: Should show correlations to C3 and C4.

-

H6 Proton: Should show correlations to C2 and C4.

-

Amine Protons (-NH₂): The most telling correlations. These protons should show 2-bond and 3-bond correlations to C2 and C4. The presence of these specific correlations is exceptionally strong evidence for the 3-amino, 4-bromo, 2-nitro substitution pattern.

X-ray Crystallography: The Gold Standard

Expertise & Causality: For a crystalline solid, single-crystal X-ray diffraction provides the most unambiguous structural proof possible. It moves beyond connectivity to give precise bond lengths, bond angles, and a three-dimensional representation of the molecule in the solid state.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow a single, high-quality crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount the crystal on a diffractometer and irradiate it with X-rays.

-

Structure Solution and Refinement: The diffraction pattern is collected and used to solve and refine the crystal structure, yielding an electron density map from which atomic positions are determined.

Trustworthiness & Expected Data: The output is a definitive 3D structural model. This technique would not only confirm the substitution pattern but also reveal details about intermolecular interactions, such as hydrogen bonding involving the amine and nitro groups.

Conclusion

The structural elucidation of this compound is a process of systematic, orthogonal analysis. It begins with mass spectrometry to confirm the elemental formula and the presence of bromine. It then proceeds to a comprehensive suite of NMR experiments, with 2D HMBC being the pivotal technique for establishing the precise connectivity and ruling out isomeric possibilities. Finally, where possible, X-ray crystallography provides ultimate, irrefutable confirmation. Following this rigorous, self-validating workflow ensures the highest degree of confidence in the structural identity of this key synthetic intermediate, a mandatory requirement for its application in pharmaceutical development and advanced materials research.

References

- 1. This compound | C5H4BrN3O2 | CID 91647449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C5H4BrN3O2) [pubchemlite.lcsb.uni.lu]

- 3. 2-Amino-4-bromo-3-nitropyridine | C5H4BrN3O2 | CID 13040391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 2-Amino-4-bromo-3-nitropyridine | 84487-10-5 [sigmaaldrich.com]

- 6. 2-Bromo-3-nitropyridine-4-amine | C5H4BrN3O2 | CID 13040400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Predicted 1H and 13C NMR of 4-Bromo-2-nitropyridin-3-amine

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-Bromo-2-nitropyridin-3-amine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the structural elucidation of organic molecules. This guide provides a detailed theoretical prediction of the ¹H and ¹³C NMR spectra for this compound, a polysubstituted heteroaromatic compound. By dissecting the electronic effects of each substituent—the pyridine nitrogen, a bromo group, a nitro group, and an amino group—we derive the expected chemical shifts, multiplicities, and coupling constants. This document is intended for researchers, scientists, and drug development professionals who rely on spectral analysis for molecular characterization. The predictive methodology outlined herein serves as a robust framework for interpreting complex NMR data, blending foundational principles with computational insights.

Molecular Structure and Electronic Environment

This compound (CAS No: 91647449) is a pyridine derivative with a unique arrangement of functional groups that create a complex electronic environment.[1] The structure and standard IUPAC numbering are shown below. Understanding this substitution pattern is the first step in predicting the NMR spectrum.

-

Position 1: Pyridine Nitrogen (electron-withdrawing, deshielding α-carbons and protons).

-

Position 2: Nitro group (-NO₂) (strongly electron-withdrawing via induction and resonance, strongly deshielding).

-

Position 3: Amino group (-NH₂) (strongly electron-donating via resonance, shielding).

-

Position 4: Bromine (-Br) (electron-withdrawing via induction, weakly donating via resonance, deshielding).

The interplay of these groups dictates the electron density at each carbon and hydrogen atom, which in turn governs their resonance frequency (chemical shift) in an NMR experiment.

References

An In-Depth Technical Guide to the Infrared Spectroscopic Analysis of 4-Bromo-2-nitropyridin-3-amine

Abstract

This technical guide provides a comprehensive analysis of the Infrared (IR) spectroscopy of 4-bromo-2-nitropyridin-3-amine, a key intermediate in pharmaceutical and agrochemical research. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the vibrational characteristics of this molecule. It begins with an introduction to the significance of this compound and the fundamental principles of IR spectroscopy. The core of this guide is a detailed predictive analysis of its IR spectrum, correlating specific vibrational modes with their expected absorption frequencies. A step-by-step experimental protocol for acquiring a high-quality Fourier Transform Infrared (FTIR) spectrum is provided, followed by a summary of the expected spectral data. This guide is intended to serve as a practical resource for the characterization and quality control of this important chemical compound.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative of significant interest in synthetic organic chemistry.[1][2] Its trifunctionalized heterocyclic structure, featuring an amino group, a nitro group, and a bromine atom on a pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. These molecules often form the core of various biologically active compounds, including potential drug candidates and agrochemicals.[3]

The precise arrangement of the amino, nitro, and bromo substituents on the pyridine ring gives rise to a unique electronic and structural profile, which in turn dictates its reactivity and potential applications. Accurate and reliable characterization of this starting material is paramount to ensure the identity, purity, and quality of the final products. Among the various analytical techniques available, Infrared (IR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and providing a molecular "fingerprint" of the compound. This guide will delve into the theoretical and practical aspects of analyzing this compound using IR spectroscopy.

Theoretical Framework: Vibrational Modes of a Multifunctional Pyridine

Infrared spectroscopy probes the vibrational transitions of a molecule. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, corresponding to the energy of the absorbed radiation. The positions of these absorption bands in an IR spectrum are indicative of the types of chemical bonds and functional groups present. For this compound, the key vibrational modes arise from the interplay of the primary amine, the nitro group, the carbon-bromine bond, and the pyridine ring itself.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [style=invis]; a [label="this compound", fontsize=14];

} caption [label="Molecular Structure of this compound", fontsize=10];

}

Caption: Molecular Structure of this compound

Amino Group Vibrations

The primary aromatic amine (-NH₂) in the 3-position gives rise to several characteristic absorption bands:

-

N-H Stretching: Primary amines exhibit two distinct stretching vibrations in the 3500-3300 cm⁻¹ region.[4] These correspond to the asymmetric and symmetric stretching of the N-H bonds. The presence of two bands is a definitive indicator of a primary amine.

-

N-H Bending (Scissoring): A medium to strong absorption band is expected in the 1650-1580 cm⁻¹ range due to the scissoring deformation of the -NH₂ group.[5] This band can sometimes overlap with the aromatic C=C stretching vibrations.

-

N-H Wagging: A broad, often strong band can be observed in the 910-665 cm⁻¹ region, arising from the out-of-plane wagging of the N-H bonds.[5]

Nitro Group Vibrations

The nitro group (-NO₂) at the 2-position is a strong electron-withdrawing group and has two very characteristic and intense stretching vibrations:

-

Asymmetric N-O Stretching: A strong absorption band is typically found in the 1550-1475 cm⁻¹ range for aromatic nitro compounds.[5]

-

Symmetric N-O Stretching: Another strong band appears at a lower frequency, generally between 1360-1290 cm⁻¹.[5] The high intensity of these two bands makes them excellent diagnostic peaks for the presence of a nitro group.

Pyridine Ring and C-Br Vibrations

The pyridine ring itself has a set of complex vibrational modes. The substitution pattern with electron-withdrawing (nitro) and electron-donating (amino) groups, along with the halogen, influences the exact positions of these bands.

-

Aromatic C-H Stretching: Weak to medium absorptions are expected above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region, corresponding to the stretching of the C-H bonds on the aromatic ring.[6]

-

C=C and C=N Ring Stretching: The pyridine ring exhibits several stretching vibrations analogous to those of a benzene ring, typically appearing in the 1600-1400 cm⁻¹ region.[6] These bands can be of variable intensity.

-

C-N Stretching: The stretching vibration of the C-N bond between the pyridine ring and the amino group is expected in the 1335-1250 cm⁻¹ range for aromatic amines.[5]

-

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear in the low-frequency region of the mid-IR spectrum, typically below 600 cm⁻¹. The exact position can vary depending on the overall molecular structure.

Predictive IR Spectral Analysis

While an experimental spectrum for this compound is not widely published, a detailed prediction of its key absorption bands can be made based on the analysis of its functional groups and data from similar molecules. The following table summarizes the expected IR absorption bands, their assignments, and the rationale behind the predictions.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale and Comments |

| 3500 - 3300 | Medium | Asymmetric & Symmetric N-H Stretching | The presence of two distinct peaks in this region is a hallmark of a primary amine (-NH₂).[4] |

| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretching | Characteristic of C-H bonds on the pyridine ring.[6] |

| 1650 - 1580 | Medium-Strong | N-H Bending (Scissoring) | This deformation mode of the primary amine can sometimes overlap with ring vibrations.[5] |

| 1600 - 1400 | Medium-Variable | Aromatic C=C and C=N Ring Stretching | Multiple bands are expected in this region, representing the complex vibrations of the substituted pyridine ring. |

| 1550 - 1475 | Strong | Asymmetric N-O Stretching | A very intense and characteristic absorption for the nitro group.[5] |

| 1360 - 1290 | Strong | Symmetric N-O Stretching | The second strong and defining peak for the nitro functional group.[5] |

| 1335 - 1250 | Medium-Strong | Aromatic C-N Stretching | Corresponds to the stretching of the bond between the amino group and the pyridine ring.[5] |

| 910 - 665 | Broad, Medium-Strong | N-H Wagging (Out-of-Plane) | A broad absorption characteristic of the out-of-plane bending of the N-H bonds in the primary amine.[5] |

| Below 600 | Medium | C-Br Stretching | The carbon-bromine bond vibration appears in the far-IR region of the spectrum. |

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This section provides a standardized procedure for obtaining an FTIR spectrum of a solid sample of this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solid samples.

Instrument and Accessory

-

A Fourier Transform Infrared (FTIR) spectrometer.

-

An Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.

Step-by-Step Procedure

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

-

ATR Crystal Cleaning: Clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe to remove any residues from previous measurements.

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself.

-

The background spectrum will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Lower the ATR pressure arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Acquire the IR spectrum of the sample. Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Label the significant peaks and compare their positions and relative intensities with the predicted values in the table above to confirm the identity and functional group composition of the compound.

-

-

Cleaning: After the measurement, clean the ATR crystal and the pressure arm tip thoroughly with a suitable solvent to remove all traces of the sample.

dot graph "experimental_workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; a [label="Instrument Preparation"]; b [label="Clean ATR Crystal"]; c [label="Acquire Background Spectrum"]; d [label="Apply Solid Sample"]; e [label="Acquire Sample Spectrum"]; f [label="Data Analysis"]; g [label="Clean Up"];

}

Caption: Experimental Workflow for ATR-FTIR Analysis

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation and quality assessment of this compound. The characteristic absorption bands of the primary amine, the nitro group, and the substituted pyridine ring provide a unique spectral fingerprint for this molecule. By understanding the correlation between molecular vibrations and IR absorption frequencies, researchers can confidently verify the identity and purity of this important synthetic intermediate. The predictive analysis and experimental protocol detailed in this guide serve as a robust framework for the effective application of IR spectroscopy in the research and development of novel pharmaceuticals and agrochemicals derived from this compound.

References

- 1. PubChemLite - this compound (C5H4BrN3O2) [pubchemlite.lcsb.uni.lu]

- 2. 2-Amino-4-bromo-3-nitropyridine | 84487-10-5 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-2-nitropyridin-3-amine

For Research, Scientific, and Drug Development Professionals

Authored by: A Senior Application Scientist

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development. The information herein is synthesized from authoritative safety data for structurally similar compounds and general principles of chemical hygiene. A specific Safety Data Sheet (SDS) for 4-Bromo-2-nitropyridin-3-amine was not available at the time of writing. Therefore, all recommendations are based on the known hazards of closely related bromo-nitro-aminopyridine isomers. Users must conduct their own risk assessments and consult with their institution's Environmental Health and Safety (EHS) department before handling this chemical.

Introduction: Understanding the Compound and Its Inherent Risks

This compound is a highly functionalized heterocyclic compound, valuable as an intermediate in medicinal chemistry and drug development. Its structure, featuring a pyridine core substituted with bromo, nitro, and amine groups, offers versatile reactivity for constructing complex molecular architectures. However, these same functional groups are the source of its potential hazards. The presence of a nitro group on an aromatic ring, combined with a halogen, suggests potential for toxicity, skin and eye irritation, and reactivity. This guide provides a framework for handling this compound with the necessary caution, grounded in the principles of chemical safety and risk mitigation.

Hazard Identification and Risk Assessment: A Data-Driven Approach

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this hazard assessment is based on data from its isomers, including 4-Amino-2-bromo-3-nitropyridine and 2-Amino-4-bromo-3-nitropyridine[1][2][3]. The hazards associated with aromatic amino and nitro compounds are also considered[4].

Primary Hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[3][5].

-

Serious Eye Damage/Irritation: Causes serious eye irritation[5][6][7].

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[5][7].

The combination of an amino and a nitro group on the pyridine ring can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen[4]. Symptoms can include cyanosis (bluish skin), headache, dizziness, and shortness of breath[4].

Quantitative Hazard Summary

| Hazard Classification | Category | Primary Route of Exposure | Key Findings from Analogous Compounds |

| Acute Toxicity (Oral) | Category 4 (Harmful) | Ingestion | Harmful if swallowed[6][8]. |

| Acute Toxicity (Dermal) | Category 4 (Harmful) | Skin Contact | Harmful in contact with skin[6][8]. |

| Acute Toxicity (Inhalation) | Category 4 (Harmful) | Inhalation | Harmful if inhaled[6][8]. |

| Skin Corrosion/Irritation | Category 2 (Irritant) | Skin Contact | Causes skin irritation[5][6]. |

| Eye Damage/Irritation | Category 2 (Irritant) | Eye Contact | Causes serious eye irritation[5][6]. |

| STOT-SE | Category 3 (Irritant) | Inhalation | May cause respiratory irritation[5][7]. |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls to minimize exposure and personal protective equipment as the final line of defense.

Engineering Controls: The First Line of Defense

All manipulations of solid this compound that could generate dust, as well as the handling of its solutions, must be conducted in a certified chemical fume hood. The fume hood provides critical protection against inhalation of airborne particles and vapors. Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested[9].

Personal Protective Equipment (PPE): Essential for Direct Handling

The selection of PPE should be based on a thorough risk assessment. For handling this compound, the following are mandatory[10][11]:

-

Eye and Face Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a risk of splashing[10][11].

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile, must be worn. Inspect gloves for any signs of degradation or puncture before use and change them frequently, especially after direct contact with the compound.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

-

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if handling the compound outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required[10].

Caption: PPE Donning and Doffing Workflow.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidental exposure and ensuring the stability of the compound.

Handling

-

Work in a well-ventilated area, preferably a chemical fume hood[12].

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools and prevent fire caused by electrostatic discharge[10].

-

Wash hands thoroughly after handling, even if gloves were worn[12].

-

Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place[1][11].

-

Store away from incompatible materials such as strong oxidizing agents and strong acids[6][13].

-

The storage area should be locked up to restrict access to authorized personnel only[12].

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is critical.

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[1][2].

-

Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention[1][2].

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1][2].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1][2].

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam[1][2].

-

Specific Hazards: During a fire, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide may be formed[6].

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[1][2].

Accidental Release Measures (Spills)

A spill of this compound must be managed promptly and safely.

Caption: Spill Response Workflow.

Waste Disposal

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

-

Segregation: Collect waste in a designated, clearly labeled container for halogenated organic solids[14]. Do not mix with other waste streams[14].

-

Containerization: Use a compatible, sealable container (e.g., high-density polyethylene) and do not overfill[14].

-

Disposal: Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor[2][11][14]. Empty containers should also be disposed of as hazardous waste unless triple-rinsed[14].

Conclusion: A Culture of Safety

The responsible use of this compound in a research and development setting is achievable through a comprehensive understanding of its potential hazards and the diligent application of safety protocols. By prioritizing engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can mitigate the risks associated with this valuable chemical intermediate. A proactive and informed approach to safety is not just a regulatory requirement but a cornerstone of scientific integrity and professional responsibility.

References

- 1. 4-AMINO-2-BROMO-3-NITROPYRIDINE - Safety Data Sheet [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. [Analysis of the literature on acute aromatic amino or nitro-compounds poisoning] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 89364-04-5 Cas No. | 3-Bromo-4-nitropyridine | Apollo [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. echemi.com [echemi.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. benchchem.com [benchchem.com]

A Technical Guide to 4-Bromo-2-nitropyridin-3-amine: Commercial Availability and Synthetic Insights for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-nitropyridin-3-amine (CAS No. 1305317-30-9), a functionalized pyridine derivative with significant potential as a building block in medicinal chemistry. This document details its commercial availability, discusses plausible synthetic strategies based on related isomers, and explores its potential applications in the development of novel therapeutics.

Introduction: A Versatile Scaffold for Pharmaceutical Innovation

This compound is a substituted pyridine carrying three key functional groups: a bromine atom, a nitro group, and an amino group. This specific arrangement of substituents at the 4, 2, and 3 positions, respectively, offers a unique combination of electronic properties and reactive sites, making it a valuable intermediate for the synthesis of complex heterocyclic compounds.[1] The pyridine core is a prevalent scaffold in a multitude of FDA-approved drugs, and its derivatives are central to the development of targeted therapies, including kinase inhibitors. The strategic placement of the bromo, nitro, and amino moieties allows for a variety of chemical transformations, providing multiple avenues for molecular diversification in drug discovery programs.

Chemical Structure and Properties:

-

IUPAC Name: this compound[2]

-

CAS Number: 1305317-30-9[2]

-

Molecular Formula: C₅H₄BrN₃O₂[2]

-

Molecular Weight: 218.01 g/mol [2]

-

Appearance: Typically a solid[2]

Commercial Availability

This compound is available from several chemical suppliers, primarily for research and development purposes. Purity levels are generally high, suitable for synthetic applications in a laboratory setting. The compound is typically offered in small quantities, with options for bulk inquiries.

| Supplier | Purity | Available Quantities | CAS Number |

| Sigma-Aldrich | Not specified | Inquiry | 1305317-30-9 |

| CymitQuimica | 97% | 100mg, 250mg, 1g | 1305317-30-9 |

| Shanghai Raise Chemical Technology Co., Ltd | 97% (HPLC) | 1g, 5g, 10g | 1305317-30-9 |

| ZHEJIANG AOBOBIOMEDICAL TECHNOLOGY CO.,LTD | Inquiry | Inquiry | 1305317-30-9 |

Note: Availability and product specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthesis and Chemical Reactivity

While specific, peer-reviewed synthesis protocols for this compound are not extensively documented in publicly accessible literature, a plausible synthetic route can be inferred from established procedures for its isomers, such as 2-Amino-4-bromo-3-nitropyridine. The synthesis of such compounds typically involves a multi-step process, including bromination and nitration of a suitable aminopyridine precursor.

Plausible Synthetic Pathway

A logical approach to the synthesis of this compound would likely start from 3-aminopyridine. The key challenges in such a synthesis are controlling the regioselectivity of the electrophilic substitution reactions (bromination and nitration) on the pyridine ring. The amino group is a strong activating group, which complicates the introduction of substituents at specific positions.

A potential, though theoretical, workflow is outlined below. It is crucial to note that this pathway is illustrative and would require significant experimental optimization.

Caption: A plausible, theoretical synthetic workflow for this compound.

Experimental Protocol (Adapted from Isomer Synthesis)

The following is a generalized, step-by-step methodology adapted from the synthesis of the related isomer, 2-amino-4-bromo-3-nitropyridine.[3] This protocol serves as a conceptual framework and would require substantial modification and optimization for the target compound.

Materials:

-

3-Amino-2-nitropyridine (hypothetical starting material)

-

N-Bromosuccinimide (NBS) or Bromine

-

Appropriate solvent (e.g., acetonitrile, sulfuric acid)

-

Ice bath

-

Stirring apparatus

-

Standard laboratory glassware for synthesis and work-up

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolution: Dissolve the starting material, 3-amino-2-nitropyridine, in a suitable solvent in a three-necked flask equipped with a stirrer and thermometer.

-

Cooling: Cool the solution to 0-5°C using an ice bath to control the reaction's exothermicity and improve regioselectivity.

-

Bromination: Slowly add the brominating agent (e.g., NBS) portion-wise to the cooled solution while maintaining the temperature. The choice of brominating agent and solvent is critical for directing the bromine to the 4-position.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, quench it by carefully pouring the mixture over crushed ice.

-

Neutralization and Isolation: Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product. Collect the solid by vacuum filtration.

-

Purification: Purify the crude product, which may contain a mixture of isomers, using column chromatography to isolate the desired this compound.

Causality in Experimental Choices:

-

Low-Temperature Conditions: Performing nitration and bromination at low temperatures is crucial to minimize the formation of undesired side products and to control the regioselectivity of the electrophilic substitution.[4]

-

Choice of Reagents: The selection of the nitrating and brominating agents, as well as the solvent system, directly influences the position of substitution on the pyridine ring. For instance, nitration in a strong acid medium protonates the pyridine nitrogen, altering its directing effects.

Applications in Drug Discovery

The trifunctional nature of this compound makes it a highly versatile building block for creating libraries of complex molecules for drug screening. The amino, bromo, and nitro groups each offer distinct opportunities for chemical modification.

Caption: Potential reaction pathways for the diversification of this compound.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding a diaminopyridine derivative. This intermediate is a key precursor for the synthesis of fused heterocyclic ring systems, such as imidazo[4,5-b]pyridines, which are common scaffolds in kinase inhibitors.[5]

-

Palladium-Catalyzed Cross-Coupling: The bromine atom at the 4-position is an excellent handle for introducing aryl, heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. This allows for the systematic exploration of the chemical space around the pyridine core to optimize biological activity.

-

Derivatization of the Amino Group: The amino group can be acylated, alkylated, or used in condensation reactions to introduce a wide range of substituents, further expanding the molecular diversity of the resulting compounds.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood. While a specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier, general safety guidelines for related bromonitroanilines include:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[6]

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials. Keep the container tightly closed.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.[7]

It is imperative to consult the specific SDS provided by the supplier for detailed and accurate safety information before handling this compound.

Conclusion

This compound is a commercially available, highly functionalized building block with considerable potential for applications in drug discovery and medicinal chemistry. While detailed synthetic and application data for this specific isomer are still emerging, its structural similarity to other well-studied aminobromonitropyridines suggests its utility in the synthesis of diverse heterocyclic scaffolds, particularly for the development of kinase inhibitors and other targeted therapeutics. The strategic combination of its reactive sites provides a robust platform for the generation of novel molecular entities, making it a valuable tool for researchers and scientists in the pharmaceutical industry.

References

Methodological & Application

Application Note and Protocol: A Proposed Synthesis of 4-Bromo-2-nitropyridin-3-amine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The synthesis of 4-Bromo-2-nitropyridin-3-amine from 2-aminopyridine is not a well-established transformation in the scientific literature. The following document presents a proposed synthetic strategy based on established principles of pyridine chemistry and analogous reactions. This guide is intended for experienced synthetic chemists, and all proposed steps would require significant optimization and experimental validation.

Introduction

Substituted pyridines are a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] The precise arrangement of functional groups on the pyridine ring is critical for molecular recognition and biological activity. The target molecule, this compound, represents a synthetically challenging substitution pattern. The electron-deficient nature of the pyridine ring, combined with the complex interplay of directing effects from multiple substituents, necessitates a carefully designed, multi-step synthetic approach.[2]

This application note outlines a plausible, albeit hypothetical, synthetic pathway to this compound. Due to the inherent difficulties of achieving this specific substitution pattern starting from 2-aminopyridine, we will first detail a more chemically intuitive route commencing from 3-aminopyridine. A subsequent section will discuss the formidable challenges and a conceptual pathway for the synthesis from 2-aminopyridine as requested.

Part 1: Proposed Synthesis from 3-Aminopyridine

The strategic placement of the amino group at the 3-position in the starting material provides a more direct route to the desired 3-amino substitution pattern in the final product. The overall strategy involves a regioselective bromination followed by a directed nitration.

Overall Synthetic Workflow

Caption: Proposed two-step synthesis of this compound from 3-aminopyridine.

Step 1: Regioselective Bromination of 3-Aminopyridine

Causality: The amino group in 3-aminopyridine is a powerful activating group and directs electrophilic substitution to the ortho and para positions (2, 4, and 6 positions). Achieving regioselective bromination at the 4-position can be challenging due to competing reactions at the 2 and 6 positions. The choice of brominating agent and reaction conditions is crucial to favor the desired isomer. While direct bromination can lead to a mixture of products, methods using milder brominating agents or protecting group strategies can enhance selectivity. For this protocol, we propose a method using N-Bromosuccinimide (NBS), which can offer improved regioselectivity over harsher reagents like elemental bromine.

Experimental Protocol:

-

Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 3-aminopyridine (9.4 g, 0.1 mol) in 100 mL of acetonitrile.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of N-Bromosuccinimide (17.8 g, 0.1 mol) in 50 mL of acetonitrile dropwise over 1 hour, ensuring the temperature is maintained below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

-

Work-up: Remove the solvent under reduced pressure. Add 100 mL of water to the residue and basify with a saturated solution of sodium bicarbonate until the pH is ~8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product, likely a mixture of isomers, will require purification by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to isolate the desired 3-amino-4-bromopyridine.

Step 2: Nitration of 3-Amino-4-bromopyridine

Causality: The nitration of 3-amino-4-bromopyridine is guided by the directing effects of the existing substituents. The amino group is a strong ortho, para-director, activating the 2 and 6 positions. The bromo group is a deactivating ortho, para-director. The powerful activating effect of the amino group will dominate, directing the incoming nitro group primarily to the 2-position, which is ortho to the amino group and meta to the bromo group.

Experimental Protocol:

-

Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 25 mL of concentrated sulfuric acid (98%).

-

Substrate Addition: Cool the sulfuric acid to 0 °C in an ice bath. Slowly and portion-wise, add 3-amino-4-bromopyridine (8.65 g, 0.05 mol), ensuring the temperature does not exceed 5 °C.

-

Nitrating Agent Addition: Prepare a nitrating mixture by carefully adding concentrated nitric acid (70%, 3.8 mL, 0.055 mol) to 10 mL of cold concentrated sulfuric acid. Add this mixture dropwise to the reaction flask over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition, stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a 40% aqueous sodium hydroxide solution until the pH is approximately 7. A yellow precipitate should form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral. Dry the product under vacuum to yield crude this compound. For higher purity, recrystallization from ethanol is recommended.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| 3-Aminopyridine | C₅H₆N₂ | 94.11 | Solid |

| 3-Amino-4-bromopyridine | C₅H₅BrN₂ | 173.01 | Solid |

| This compound | C₅H₄BrN₃O₂ | 218.01 | Yellow Solid |

Part 2: Synthesis from 2-Aminopyridine - A Discussion of Challenges

The direct synthesis of this compound from 2-aminopyridine is exceptionally challenging due to the inherent regioselectivity of electrophilic substitution on the 2-aminopyridine scaffold.

-

Nitration of 2-aminopyridine: Direct nitration typically yields a mixture of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine, with the former being the major product.[3][4] Achieving nitration at the 2-position would require the transformation of the existing amino group.

-

Bromination of 2-aminopyridine: Bromination generally occurs at the 5-position, and under harsher conditions, at the 3 and 5 positions.[5][6] Selective bromination at the 4-position is not a typical outcome.

A hypothetical multi-step pathway from 2-aminopyridine would likely involve a series of complex transformations to rearrange the substitution pattern, such as:

Caption: A highly conceptual and challenging multi-step pathway from 2-aminopyridine.

This conceptual route involves several steps that are individually challenging and may have low yields:

-

Step 5 (3-Nitration): Achieving selective nitration at the 3-position of 2-bromo-4-nitropyridine would be difficult to control.

-

Step 6 (Selective Reduction): Chemoselectively reducing one nitro group in the presence of another is possible but often requires carefully screened conditions and specialized reagents.

-

Final Product Discrepancy: It is critical to note that this hypothetical pathway leads to 2-bromo-4-nitropyridin-3-amine , which is an isomer of the target molecule. To arrive at the exact target, This compound , would require even more complex and less predictable synthetic steps.

Conclusion

The synthesis of highly substituted pyridines like this compound requires careful strategic planning. While a direct synthesis from 2-aminopyridine is not readily apparent from existing literature, a plausible route from 3-aminopyridine is proposed. This application note provides a detailed, albeit conceptual, protocol that can serve as a starting point for the laboratory synthesis of this and related compounds. Researchers should be aware that significant optimization of each step will be necessary to achieve viable yields and purity.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]